1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a pyrazole ring, with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide and a suitable base.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives of the pyrazole compound.
Reduction: Phenyl derivatives of the pyrazole compound.
Substitution: Hydroxyl, amino, or alkyl-substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
- 1-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
- 1-(3-Chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of the chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3.ClH/c11-6-2-1-3-7(4-6)17-9(15)5-8(16-17)10(12,13)14;/h1-5H,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFDOJYGOKGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-80-1 | |
Record name | 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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